molecular formula C21H24N2O3 B6485109 N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899950-91-5

N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B6485109
CAS No.: 899950-91-5
M. Wt: 352.4 g/mol
InChI Key: SPRBBAAFZMVKPE-UHFFFAOYSA-N
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Description

N-(2-Ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic carboxamide derivative featuring a piperidine core substituted with both phenyl and 2-ethoxybenzoyl groups. These compounds often act as enzyme inhibitors or receptor agonists, with structural variations influencing potency, selectivity, and pharmacokinetics .

Properties

IUPAC Name

N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-19-14-8-7-13-18(19)20(24)23(17-11-5-3-6-12-17)21(25)22-15-9-4-10-16-22/h3,5-8,11-14H,2,4,9-10,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRBBAAFZMVKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-ethoxybenzoyl chloride with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve N-phenylpiperidine-1-carboxamide in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-ethoxybenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (EC50/IC50)
N-Phenylpiperidine-1-carboxamide C12H16N2O 204.27 Phenyl Not reported
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide (TAAR1 agonist) C14H21N3O·2HCl 334.25 2-Aminoethyl, phenyl EC50 = 0.507 μM
N-(2-Ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide (target) C21H24N2O3 352.43 2-Ethoxybenzoyl, phenyl Not reported
L076-0591 (Thiadiazole derivative) C23H23ClN4O3S 470.98 3-Chlorophenyl, thiadiazole Not reported

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Ethoxybenzoyl Group : Likely enhances lipophilicity and π-stacking interactions compared to smaller acyl groups.
    • Piperidine Rigidity : The piperidine core provides conformational restraint, improving target engagement vs. flexible chains .
  • Therapeutic Potential: TAAR1 agonists show promise in schizophrenia models, while thiadiazole derivatives () may target infectious diseases. The target compound’s ethoxy group could improve metabolic stability over methyl or hydroxyl analogs .

Biological Activity

N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethoxy group attached to a benzoyl moiety, linked to a phenylpiperidine structure. This unique configuration may influence its solubility and interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved remain to be fully elucidated, but preliminary studies suggest interactions with various biological systems, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound was tested against human leukemia cell lines (K562 and CEM) using the MTT assay, revealing IC50 values ranging from 1.6 to 8.0 μM for certain derivatives . These findings indicate significant antiproliferative effects.
CompoundCell LineIC50 (μM)
9cK5621.6
9eCEM4.0
10fK5628.0
  • Mechanistic Insights : The observed anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can modulate neurotransmitter systems and exhibit antioxidant effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antileukemic Activity : A comprehensive study evaluated the activity of various derivatives of the compound against leukemia cells. The results highlighted that modifications in the chemical structure significantly impacted biological efficacy, paving the way for further development of more potent analogs .
  • Microbial Inhibition : In another case study focusing on antimicrobial properties, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameStructure FeatureNotable Activity
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamideMethoxy group instead of ethoxyModerate antimicrobial effects
N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamideChlorine substituentEnhanced anticancer activity

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